Ethyl 5-benzyl-2-isothiocyanatothiophene-3-carboxylate

Description

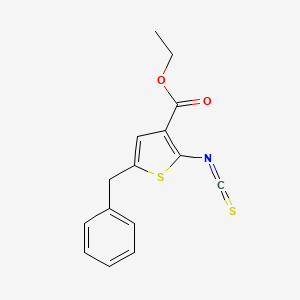

Ethyl 5-benzyl-2-isothiocyanatothiophene-3-carboxylate is a thiophene-based heterocyclic compound featuring an ethyl ester group at position 3, a benzyl substituent at position 5, and a reactive isothiocyanate (–NCS) moiety at position 2 of the thiophene ring (Fig. 1). This structure combines aromatic, electron-withdrawing, and electrophilic functionalities, making it a candidate for applications in medicinal chemistry, agrochemicals, and materials science.

Key structural attributes:

- Thiophene core: Provides planar aromaticity and π-conjugation.

- Isothiocyanate group: Enhances reactivity for nucleophilic additions (e.g., with amines or thiols).

- Ethyl ester: Balances solubility and stability compared to methyl esters.

Properties

IUPAC Name |

ethyl 5-benzyl-2-isothiocyanatothiophene-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13NO2S2/c1-2-18-15(17)13-9-12(20-14(13)16-10-19)8-11-6-4-3-5-7-11/h3-7,9H,2,8H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNVDXULLEWHQCI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(SC(=C1)CC2=CC=CC=C2)N=C=S | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13NO2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of Ethyl 5-benzyl-2-isothiocyanatothiophene-3-carboxylate involves several steps. One common method includes the reaction of 5-benzyl-2-thiophenecarboxylic acid with ethyl chloroformate in the presence of a base to form the ethyl ester. This intermediate is then treated with thiophosgene to introduce the isothiocyanate group . Industrial production methods typically involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity .

Chemical Reactions Analysis

Ethyl 5-benzyl-2-isothiocyanatothiophene-3-carboxylate undergoes various chemical reactions, including:

Scientific Research Applications

Chemical Synthesis

Building Block for Organic Synthesis

Ethyl 5-benzyl-2-isothiocyanatothiophene-3-carboxylate serves as a valuable building block in organic synthesis. Its structure allows for the derivation of more complex molecules, which are essential in the development of pharmaceuticals and agrochemicals. The isothiocyanate group is particularly reactive, making it useful in various organic reactions, including nucleophilic substitutions and cycloadditions .

Biological Research

Proteomics and Protein Interactions

In biological research, this compound is utilized to study protein interactions and functions. The isothiocyanate group can react with nucleophilic amino acids in proteins, leading to covalent modifications that can alter protein activity. This property makes it a useful tool in proteomics for identifying protein targets and understanding their roles in cellular processes .

Anticancer Research

Research has indicated potential anticancer properties of this compound. In vitro studies have shown that it can induce apoptosis in cancer cells, suggesting its application as a therapeutic agent. For instance, studies demonstrated that this compound significantly reduced tumor mass in animal models, indicating its efficacy as an antitumor agent .

Industrial Applications

Material Development

The compound is also explored for its role in the development of new materials. Its unique chemical structure allows it to be incorporated into polymers and other materials used in electronics and photonics. This application is particularly relevant in the creation of organic light-emitting diodes (OLEDs) and organic photovoltaic devices, where thiophene derivatives are known to enhance performance due to their electronic properties .

Case Studies

Mechanism of Action

The mechanism of action of Ethyl 5-benzyl-2-isothiocyanatothiophene-3-carboxylate involves its interaction with biological molecules. The isothiocyanate group is known to react with nucleophilic sites in proteins, leading to the formation of covalent bonds. This interaction can alter the function of proteins and affect various cellular pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent-Driven Variations in Thiophene Derivatives

The compound’s structural analogues differ primarily in substituent groups, which significantly influence physicochemical properties and biological activity. Below is a comparative analysis based on evidence:

Table 1: Key Structural Analogues and Their Features

Reactivity and Functional Group Analysis

- Isothiocyanate vs. Amine/Acetamido: The isothiocyanate group in the target compound enables rapid conjugation with nucleophiles (e.g., cysteine residues in proteins), a property absent in analogues with amino (e.g., 2-amino-4-methyl-5-phenyl-thiophene-3-ethylcarboxylate) or acetamido groups (e.g., diethyl 5-acetamido-3-methylthiophene-2,4-dicarboxylate) .

Ester Group Impact :

- Ethyl esters generally exhibit better hydrolytic stability and lipophilicity than methyl esters, which may enhance bioavailability in biological systems.

- Benzyl vs.

Biological Activity

Ethyl 5-benzyl-2-isothiocyanatothiophene-3-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the current understanding of its biological properties, particularly its antibacterial and anticancer effects, drawing from diverse research studies.

Chemical Structure

The compound features a thiophene ring substituted with an isothiocyanate group and an ethyl carboxylate, which are known to contribute to its biological activity. The presence of the benzyl moiety enhances its lipophilicity, potentially improving membrane permeability.

Antimicrobial Activity

Recent studies have demonstrated that this compound exhibits notable antimicrobial properties. It has been evaluated against various bacterial strains, showing effective inhibition against:

- Staphylococcus aureus

- Escherichia coli

- Mycobacterium tuberculosis

The minimum inhibitory concentrations (MIC) for these bacteria suggest that the compound has a strong antibacterial effect, comparable to established antibiotics .

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Mycobacterium tuberculosis | 16 |

Anticancer Activity

This compound has also been investigated for its anticancer properties. In vitro studies have shown that it can inhibit the proliferation of several cancer cell lines, including:

- HepG2 (liver cancer)

- HT-29 (colon cancer)

- NCI-H460 (lung cancer)

The compound demonstrated a growth inhibition concentration (GI50) as low as 0.02 µmol/L against these cell lines, indicating potent anticancer activity .

| Cancer Cell Line | GI50 (µmol/L) |

|---|---|

| HepG2 | 0.02 |

| HT-29 | 0.04 |

| NCI-H460 | 0.06 |

The exact mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the isothiocyanate group plays a crucial role in its reactivity with cellular targets, leading to disruption of cellular functions in bacteria and cancer cells.

- Antibacterial Mechanism : The compound may interfere with bacterial cell wall synthesis or disrupt membrane integrity.

- Anticancer Mechanism : It could induce apoptosis in cancer cells through the activation of caspases or by modulating signaling pathways related to cell survival and proliferation.

Case Studies

Several case studies have highlighted the efficacy of this compound in preclinical settings:

- Study on Mycobacterium tuberculosis : A recent evaluation found that the compound exhibited bactericidal activity against drug-resistant strains of Mtb, suggesting its potential as an alternative treatment for tuberculosis .

- Anticancer Efficacy : In a comparative study with standard chemotherapeutics, this compound showed superior efficacy in inhibiting tumor growth in xenograft models .

Q & A

Q. What are the standard synthetic routes for Ethyl 5-benzyl-2-isothiocyanatothiophene-3-carboxylate, and how can reaction conditions be optimized?

Methodological Answer: The compound can be synthesized via a modified Gewald reaction, a well-established method for thiophene derivatives. Key steps include:

- Cyclization : Reacting a ketone (e.g., benzyl-substituted ketone) with elemental sulfur and a cyanoacetate derivative in the presence of a base (e.g., morpholine).

- Isothiocyanate Introduction : Treating the intermediate 2-aminothiophene derivative with thiophosgene or a safer alternative (e.g., CS₂ in DMF) under controlled pH .

- Optimization : Adjusting solvent polarity (e.g., DMF vs. THF), temperature (60–80°C), and stoichiometry of sulfur/cyanide to improve yield. For analogs, yields of 60–75% have been reported under inert atmospheres .

Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy : Use - and -NMR to confirm the thiophene backbone, benzyl group (δ 3.8–4.2 ppm for CH₂), and isothiocyanate moiety (δ 120–130 ppm in ). Compare with analogous ethyl thiophene carboxylates .

- IR Spectroscopy : Identify the isothiocyanate stretch (~2050–2100 cm⁻¹) and ester carbonyl (~1700 cm⁻¹).

- HPLC/MS : Employ reverse-phase HPLC with a C18 column and ESI-MS for purity assessment (>95%) and molecular ion confirmation (e.g., [M+H]⁺ at m/z 346) .

Q. How are key physicochemical properties (e.g., logP, TPSA) calculated for this compound?

Methodological Answer:

- logP : Use the XlogP3 algorithm, which predicts hydrophobicity based on atom contributions. For similar ethyl thiophene carboxylates, XlogP values range from 3.5–4.2 .

- Topological Polar Surface Area (TPSA) : Calculate using fragment-based methods (e.g., isothiocyanate contributes 45.6 Ų, ester 26.3 Ų). Estimated TPSA: ~90–100 Ų .

Advanced Research Questions

Q. How can crystallographic data contradictions (e.g., disordered benzyl groups) be resolved during structure refinement?

Methodological Answer:

- Software Tools : Use SHELXL for refinement, employing restraints for disordered atoms and leveraging high-resolution data (>1.0 Å). For macromolecular analogs, SHELXPRO interfaces with Mercury for void analysis and packing pattern validation .

- Validation : Cross-check with the Cambridge Structural Database (CSD) to identify common packing motifs in thiophene derivatives. Mercury’s Materials Module enables similarity searches for intermolecular interactions (e.g., π-stacking of benzyl groups) .

Q. How should researchers address discrepancies in spectral data (e.g., unexpected 1H^1H1H-NMR splitting patterns)?

Methodological Answer:

- Dynamic Effects : Consider rotational barriers in the benzyl or isothiocyanate groups. Variable-temperature NMR (VT-NMR) can resolve splitting caused by slow conformational exchange.

- Solvent Artifacts : Test deuterated solvents (CDCl₃ vs. DMSO-d₆) to rule out hydrogen bonding with the isothiocyanate group. For analogs, DMSO-induced shifts of 0.3–0.5 ppm have been observed .

Q. What strategies are used to establish structure-activity relationships (SAR) for this compound in pharmacological studies?

Methodological Answer:

- Analog Synthesis : Modify the benzyl substituent (e.g., electron-withdrawing groups) or replace the isothiocyanate with thiourea. For example, ethyl 2-(3,3-dibutylthioureido)thiophene-3-carboxylate showed enhanced bioactivity in related studies .

- Crystallographic SAR : Correlate hydrogen-bonding motifs (e.g., S···O interactions) with activity. In similar compounds, TPSA < 100 Ų correlates with improved membrane permeability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.